molecular formula C15H14ClNO4S B3008265 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid CAS No. 613656-63-6

3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid

Cat. No.: B3008265
CAS No.: 613656-63-6
M. Wt: 339.79
InChI Key: MFTFVSWXBMFECY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted at the β-position with a 4-chlorophenyl group and a phenylsulfonylamino moiety.

Properties

IUPAC Name

3-(benzenesulfonamido)-3-(4-chlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-12-8-6-11(7-9-12)14(10-15(18)19)17-22(20,21)13-4-2-1-3-5-13/h1-9,14,17H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTFVSWXBMFECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: This can be achieved by chlorination of a suitable phenyl precursor.

    Sulfonylation Reaction: The chlorophenyl intermediate is then reacted with a sulfonyl chloride to introduce the phenylsulfonyl group.

    Amination and Propanoic Acid Formation:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group.

    Reduction: Reduction reactions may target the chlorophenyl group or the sulfonyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to dechlorinated or desulfonylated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the sulfonyl group suggests potential interactions with proteins through sulfonamide binding.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution at the Amino Group

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
  • Structure: Replaces phenylsulfonyl with 4-hydroxyphenylamino.
  • This may enhance solubility but reduce membrane permeability.
  • Research Findings: These derivatives are noted as promising scaffolds for drug development, though their biological activity profiles differ due to reduced steric bulk compared to sulfonamide analogs .
3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid
  • Structure : Substitutes phenylsulfonyl with sulfamoyl (SO₂NH₂).
  • Research Findings : Such compounds are studied for halogenation reactivity and hydrazone formation, indicating utility in synthesizing bioactive intermediates .
3-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoic Acid
  • Structure : Incorporates a thiazole ring and sulfamoylphenyl group.
  • The sulfamoyl group retains polarity.
  • Research Findings : This compound undergoes esterification and hydrazone formation, suggesting applications in prodrug design or antimicrobial agents .

Modifications to the Propanoic Acid Backbone

Methyl 3-(4-Chlorophenyl)-3-oxopropanoate
  • Structure: Replaces the amino-sulfonyl group with a ketone and esterifies the carboxylic acid.
  • Impact : The ester increases lipophilicity, while the ketone introduces electrophilicity, making it reactive toward nucleophiles. The lack of a free carboxylic acid reduces ionization at physiological pH.
3-Amino-3-(4-hydroxyphenyl)propanoic Acid
  • Structure: Substitutes sulfonylamino with a primary amine and hydroxylphenyl.
  • Research Findings : This scaffold is explored for neurological applications due to structural similarity to neurotransmitter precursors .

Complex Derivatives with Extended Functionality

(R)-2-(3-(2-((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)propanoic Acid
  • Structure: Adds a tetrahydroisoquinoline core and biphenyl group.
  • Impact: The extended aromatic system improves binding to hydrophobic protein pockets, while the tetrahydroisoquinoline introduces stereochemical complexity.
  • Research Findings : Such compounds are investigated for protease inhibition, highlighting the role of bulky substituents in selectivity .
2-(4-Chlorophenyl)-3-(isopropylamino)propanoic Acid Hydrochloride
  • Structure: Features an isopropylamino group and hydrochloride salt.
  • The salt form improves aqueous solubility.
  • Research Findings: This derivative’s stereospecificity (S-configuration) is critical for receptor affinity, as noted in preclinical studies .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Key Properties
Target Compound 4-Chlorophenyl, phenylsulfonylamino C₁₅H₁₃ClNO₄S Moderate lipophilicity, polar sulfonamide
3-((4-Hydroxyphenyl)amino)propanoic Acid 4-Hydroxyphenylamino C₉H₁₀NO₃ High hydrophilicity, antioxidant potential
3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid Sulfamoylphenyl C₉H₁₁N₂O₄S Enhanced hydrogen bonding, halogenation-prone
Methyl 3-(4-Chlorophenyl)-3-oxopropanoate 4-Chlorophenyl, ketone, ester C₁₀H₉ClO₃ High lipophilicity, electrophilic ketone

Biological Activity

3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid, also known as a sulfonamide derivative, is an organic compound with potential biological activity. Its structure comprises a chlorophenyl group attached to a propanoic acid backbone, along with a phenylsulfonyl group. This unique combination suggests various pharmacological applications, particularly in medicinal chemistry.

  • Molecular Formula : C15H14ClNO4S
  • Molecular Weight : 339.8 g/mol
  • CAS Number : 1214050-43-7

The compound's sulfonamide structure is indicative of its potential as an antibacterial agent, similar to other compounds in this class.

The biological activity of this compound may involve interactions with specific enzymes or receptors, potentially inhibiting their activity. The presence of the sulfonyl group allows for binding to various proteins, which can modulate biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds derived from the chlorophenyl framework. For instance, a series of derivatives based on 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid exhibited selective inhibition of colon cancer cell proliferation (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Notably, compounds with similar structural features demonstrated significant selectivity towards cancer cells over normal cells (HEK-293) .

Antibacterial Properties

Sulfonamide compounds are traditionally recognized for their antibacterial properties. The sulfonamide moiety in this compound suggests potential efficacy against bacterial infections through mechanisms such as inhibition of folate synthesis pathways.

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1214050-43-7339.8 g/molPotential anticancer and antibacterial
Sulfanilamide63-74-1172.2 g/molAntibacterial
4-Chlorobenzenesulfonamide106-50-3189.6 g/molAntibacterial

Research Findings

Research indicates that compounds similar to this compound can act through various pathways:

  • Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells via cell cycle arrest mechanisms.
  • Protein Interaction : The interaction with heat shock proteins (HSP90 and TRAP1) has been noted, suggesting a role in modulating stress response pathways in cancer cells .

Q & A

Q. What mechanistic insights explain its dual activity as an enzyme inhibitor and antimicrobial agent?

  • Methodological Answer :
  • Target Identification : Perform thermal shift assays (TSA) with bacterial lysates to identify protein targets (e.g., dihydrofolate reductase) .
  • ROS Induction : Measure intracellular ROS in C. albicans using DCFH-DA fluorescence; sulfonamide derivatives may disrupt redox homeostasis .

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